- L-(+)-Tartaric acid and choline chloride based deep eutectic solvent: An efficient and reusable medium for synthesis of N-substituted pyrroles via Clauson-Kaas reaction, Journal of Molecular Liquids, 2014, 198, 259-262

Cas no 92636-36-7 (1-(4-Iodophenyl)pyrrole)

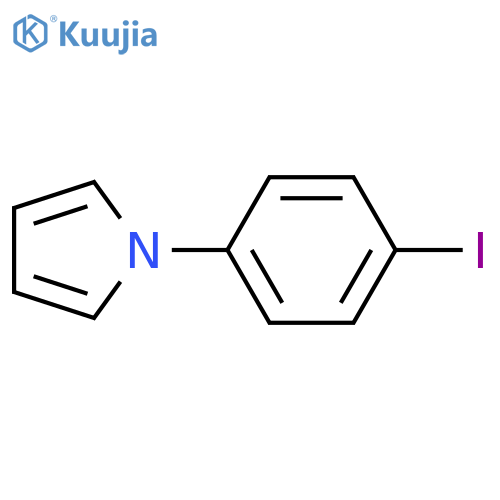

1-(4-Iodophenyl)pyrrole structure

상품 이름:1-(4-Iodophenyl)pyrrole

1-(4-Iodophenyl)pyrrole 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(4-Iodophenyl)pyrrole

- 1-(4-iodophenyl)-1H-pyrrole

- FMURNAZHVQDQQN-UHFFFAOYSA-N

- NSC116802

- (4-iodophenyl)pyrrole

- Maybridge1_002926

- 4-(1-Pyrrolyl)iodobenzene

- DivK1c_001678

- 1-(4-iodo-phenyl)-1H-pyrrole

- HMS549M22

- 1H-Pyrrole,1-(4-iodophenyl)-

- 1-(4-Iodophenyl)-1H-pyrrole #

- STK130639

- KM3132

- BBL022268

- 3430AF

- 1-(4-iodophenyl)pyrrole, AldrichCPR

- VP60048

- CDS1_000638

- TR-0

- 1-(4-Iodophenyl)-1H-pyrrole (ACI)

- N-(4-Iodophenyl)pyrrole

- NSC 116802

- SB62120

- AO-080/40859668

- CCG-243384

- AKOS000285881

- MFCD00052399

- CS-0063882

- 92636-36-7

- SCHEMBL393880

- NSC-116802

- DB-018598

- DTXSID50919037

- AS-58022

- D73308

-

- MDL: MFCD00052399

- 인치: 1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H

- InChIKey: FMURNAZHVQDQQN-UHFFFAOYSA-N

- 미소: IC1C=CC(N2C=CC=C2)=CC=1

- BRN: 7915717

계산된 속성

- 정밀분자량: 268.97000

- 동위원소 질량: 268.97

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 1

- 복잡도: 135

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 4.9

- 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

- 색과 성상: 연갈색 분말

- 밀도: 1.6897 (estimate)

- 융해점: 128-133 °C

- 비등점: 302 °C at 760 mmHg

- 플래시 포인트: 136.4 °C

- 굴절률: 1.65

- PSA: 4.93000

- LogP: 3.08190

- 민감성: Light Sensitive

- 용해성: 물에 녹지 않다

1-(4-Iodophenyl)pyrrole 보안 정보

- 위험 범주 코드: 36/37/38

- 보안 지침: S36/37/39-S26-S22

-

위험물 표지:

- 위험 용어:R36/37/38

- 위험 등급:IRRITANT

1-(4-Iodophenyl)pyrrole 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134522-250mg |

1-(4-Iodophenyl)-1H-pyrrole |

92636-36-7 | 98% | 250mg |

¥210.00 | 2024-04-25 | |

| Key Organics Ltd | AS-58022-1G |

1-(4-iodophenyl)-1H-pyrrole |

92636-36-7 | >97% | 1g |

£146.00 | 2025-02-09 | |

| Chemenu | CM333337-5g |

1-(4-Iodophenyl)-1H-pyrrole |

92636-36-7 | 95%+ | 5g |

$*** | 2023-05-29 | |

| TRC | B448808-100mg |

1-(4-Iodophenyl)pyrrole |

92636-36-7 | 100mg |

$ 50.00 | 2022-06-07 | ||

| ChemScence | CS-0063882-5g |

1-(4-Iodophenyl)-1H-pyrrole |

92636-36-7 | ≥97.0% | 5g |

$210.0 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134522-100mg |

1-(4-Iodophenyl)-1H-pyrrole |

92636-36-7 | 98% | 100mg |

¥170.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134522-1g |

1-(4-Iodophenyl)-1H-pyrrole |

92636-36-7 | 98% | 1g |

¥684.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134522-25g |

1-(4-Iodophenyl)-1H-pyrrole |

92636-36-7 | 98% | 25g |

¥9256.00 | 2024-04-25 | |

| Aaron | AR003DOZ-5g |

1-(4-Iodophenyl)pyrrole |

92636-36-7 | 98% | 5g |

$188.00 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3655-25g |

1-(4-iodophenyl)-1H-pyrrole |

92636-36-7 | 95% | 25g |

¥6530.0 | 2024-04-16 |

1-(4-Iodophenyl)pyrrole 합성 방법

합성 방법 1

반응 조건

1.1 Solvents: Choline chloride , (+)-Tartaric acid ; 90 min, 90 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Lawesson's reagent Solvents: Toluene ; 24 h, 130 °C

참조

- Lawesson's reagent-promoted deoxygenation of γ-hydroxylactams or succinimides for the syntheses of substituted pyrroles, Organic Chemistry Frontiers, 2022, 9(6), 1599-1603

합성 방법 3

반응 조건

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ; 4 h, 60 °C

참조

- Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde, Organic Letters, 2017, 19(19), 5114-5117

합성 방법 4

반응 조건

1.1 Solvents: Acetic acid ; 3 h, reflux

참조

- Preparation of 1-(4-iodophenyl)pyrrole, China, , ,

합성 방법 5

반응 조건

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ; 60 °C; 1 - 4 h, 60 °C

참조

- Iron-catalyzed inexpensive and practical synthesis of N-substituted pyrroles in water, Synlett, 2009, (14), 2245-2248

합성 방법 6

반응 조건

1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, (T-4)-tetrachloroantimo… (silica-bound) Solvents: Water ; 60 min, 100 °C

참조

- A recyclable magnetic nanoparticles supported antimony catalyst for the synthesis of N-substituted pyrroles in water, Applied Catalysis, 2013, 457, 34-41

합성 방법 7

반응 조건

1.1 Catalysts: Manganese nitrate ; 20 min, 120 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- A solvent-free manganese(II) -catalyzed Clauson-Kaas protocol for the synthesis of N-aryl pyrroles under microwave irradiation, Journal of Heterocyclic Chemistry, 2022, 59(1), 194-200

합성 방법 8

반응 조건

1.1 Solvents: Acetic acid ; 2 h, rt → 116 °C

참조

- Polyaromatic amines. Part 3: Synthesis of poly(diarylamino)styrenes and related compounds, Tetrahedron, 2003, 59(25), 4673-4685

합성 방법 9

반응 조건

1.1 Catalysts: Squaric acid Solvents: Water ; 3 - 6 h, 60 °C

참조

- Squaric acid catalyzed simple synthesis of N-substituted pyrroles in green reaction media, Monatshefte fuer Chemie, 2013, 144(3), 405-409

합성 방법 10

반응 조건

1.1 Catalysts: Acetic acid , Indium Solvents: Acetonitrile ; 2 h, reflux

1.2 Solvents: Water ; 2 h, reflux

1.2 Solvents: Water ; 2 h, reflux

참조

- Synthesis of N-substituted pyrrole derivatives via indium-assisted one-pot reduction/N-annulation sequence reaction, Heterocycles, 2019, 98(8), 1105-1118

합성 방법 11

반응 조건

1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 30 min, 100 °C

참조

- Scandium triflate-catalysed synthesis of N-substituted pyrroles from amine and 2,5-dimethoxytetrahydrofuran, Journal of Chemical Research, 2009, (1), 14-16

합성 방법 12

반응 조건

1.1 Catalysts: Zinc triflate ; 8 h, 70 °C; 70 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst, Results in Chemistry, 2022, 4,

1-(4-Iodophenyl)pyrrole Raw materials

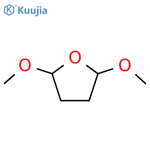

- 2,5-dimethoxyoxolane

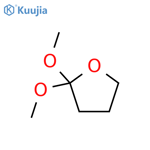

- Furan, tetrahydrodimethoxy-

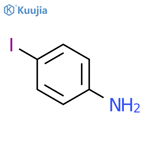

- 4-Iodoaniline

- 1-(4-iodophenyl)pyrrolidine-2,5-dione

1-(4-Iodophenyl)pyrrole Preparation Products

1-(4-Iodophenyl)pyrrole 관련 문헌

-

Yuan Zhou,Tingting Liu,Shuang Zheng,Xinyuan Wang,Mei Zhang,Majeed Irfan,Yuanyuan Zhang,Hui Wang,Zhuo Zeng New J. Chem. 2021 45 20173

-

Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417

92636-36-7 (1-(4-Iodophenyl)pyrrole) 관련 제품

- 497076-38-7(1-(2-ethoxyethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole)

- 1489880-29-6(4-methanesulfonylpiperidine-4-carboxylic acid)

- 1805141-29-0(Ethyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)phenylacetate)

- 1261777-92-7(2-Iodo-6-(trifluoromethyl)anisole)

- 2228156-86-1(5-bromo-2-(3-methylazetidin-3-yl)oxy-3-nitropyridine)

- 105202-23-1(7-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride)

- 2680796-53-4(benzyl N-3-bromo-5-(fluorosulfonyl)phenylcarbamate)

- 1965309-71-0(Acetic acid 4-[4-(4-benzoylamino-phenyl)-piperazin-1-yl]-phenyl ester)

- 1803431-58-4(6-Bromo-4-cyano-3-fluoro-2-(trifluoromethoxy)pyridine)

- 2654-13-9(2-(phenylmethyl)-3H-Imidazo[4,5-c]pyridine)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Henan Dongyan Pharmaceutical Co., Ltd

골드 회원

중국 공급자

대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

시약

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Handan Zechi Trading Co., Ltd

골드 회원

중국 공급자

대량